Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate is a chemical compound with the molecular formula C11H16N2O5S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a furan ring, a piperazine sulfonyl group, and an ethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperazine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(1-piperazinyl)-1-benzofuran-2-carboxylate
- Ethyl 5-(piperazine-1-sulfonyl)benzofuran-2-carboxylate
Uniqueness
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a furan ring, a piperazine moiety, and a sulfonamide functional group. These structural elements contribute to its unique electronic properties and reactivity, making it a candidate for drug development targeting various diseases. The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Furan Ring | Contributes to electronic properties |
Piperazine Moiety | Provides conformational flexibility |
Sulfonamide Group | Enhances biological target interactions |
Ethyl Ester | Influences pharmacokinetics |
Antimicrobial Properties
Research indicates that compounds containing piperazine rings often exhibit antimicrobial properties. This compound may possess antibacterial and antifungal activities, similar to other piperazine derivatives. Molecular docking studies suggest that this compound interacts effectively with specific protein targets involved in microbial resistance mechanisms.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Inhibition of carbonic anhydrases (CA), which play a role in tumor growth and metastasis, is one of the mechanisms being investigated. Compounds that inhibit CA have shown promise in reducing cancer symptoms . this compound may share this inhibitory activity, warranting further investigation.
Case Studies
Several studies have evaluated the biological activity of related piperazine derivatives, providing insights into the potential effects of this compound:
- Antimicrobial Screening : A study screened various piperazine derivatives for antimicrobial activity against common pathogens. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In vitro studies on related sulfonamide derivatives showed significant inhibition of tumor cell proliferation. For instance, compounds targeting CA exhibited reduced growth rates in breast and colon cancer cell lines .
- Structure-Activity Relationship (SAR) : Research on the SAR of piperazine derivatives revealed that modifications to the sulfonamide group could enhance selectivity and potency against specific biological targets .
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the Furan Ring : Starting materials undergo cyclization reactions to form the furan core.
- Piperazine Attachment : A nucleophilic substitution reaction introduces the piperazine moiety.
- Sulfonamide Formation : The sulfonamide linkage is established through reaction with appropriate sulfonyl chlorides.
Properties
Molecular Formula |
C11H16N2O5S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate |
InChI |
InChI=1S/C11H16N2O5S/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13/h3-4,12H,2,5-8H2,1H3 |
InChI Key |
YKDMTLMVMWAJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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